Androsta-3,5-diene-7,17-dione is a compound of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in steroid biosynthesis and its potential applications in drug design and therapeutic interventions. The compound is closely related to various androstadiene diones, which are key substrates and inhibitors in the metabolic pathways of steroid hormones. Research has been conducted to understand the mechanisms by which these compounds interact with enzymes such as aromatase, and how they can be used to influence physiological processes like steroidogenesis and vasodilation.
Androsta-1,4-dien-3,16-dione has been isolated as a vasodilator active principle from the inflorescence of Ravenala madagascariensis, demonstrating potent vaso-relaxing effects4. This suggests potential applications in the treatment of cardiovascular diseases where vasodilation is a therapeutic goal. Additionally, biotransformation studies have yielded oxidative and reductive metabolites of androstadiene diones, which have been assayed against clinically important enzymes, indicating potential pharmaceutical applications5.
The synthesis of 7α-substituted androsta-1,4-diene-3,17-diones has led to the discovery of enzyme-activated irreversible inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis6. These inhibitors demonstrate potent inhibition and have been evaluated for their biochemical properties, providing a pathway for the development of new therapeutic agents targeting estrogen-dependent conditions such as breast cancer.
The biocatalyst-mediated production of dihydroxy derivatives of androst-1,4-dien-3,17-dione has been explored, with certain strains of fungi capable of catalyzing dihydroxylation at specific positions on the steroid molecule7. This has implications for the production of pharmaceutical ingredients and precursors through microbial transformation.
The metabolism of androsta-1,4,6-triene-3,17-dione has been studied for its relevance in doping control. Its metabolites have been detected using gas chromatography/mass spectrometry, and alterations in the steroid profile have been observed following its administration9. This research is important for the detection of prohibited substances in sports and the maintenance of fair competition.
The synthesis of Androsta-3,5-diene-7,17-dione has been achieved through various methods. One notable synthesis involves the following steps:
The synthesis can also be optimized by varying reaction conditions such as temperature, solvent choice, and reaction time to improve yield and selectivity.
Androsta-3,5-diene-7,17-dione features a characteristic steroid structure composed of four fused cycloalkane rings (A, B, C, and D). Key structural features include:
The compound's molecular structure can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure of Androsta-3,5-diene-7,17-dione. For instance:
Androsta-3,5-diene-7,17-dione participates in various chemical reactions that are significant for its function as an aromatase inhibitor:
The mechanism of action for Androsta-3,5-diene-7,17-dione primarily involves its role as an aromatase inhibitor:
Androsta-3,5-diene-7,17-dione exhibits several notable physical and chemical properties:
These properties affect its formulation in pharmaceutical applications and influence its bioavailability when administered .
The applications of Androsta-3,5-diene-7,17-dione span various fields:
Androsta-3,5-diene-7,17-dione is defined by the molecular formula C₁₉H₂₄O₂, with a molecular weight of 284.39 g/mol. The core structure comprises a steroidal tetracyclic ring system featuring conjugated dienone functionalities at positions 3,5 and a ketone at C17. The rings adopt typical chair (A, B, C) and envelope (D) conformations. Critical chiral centers include C8 (R), C9 (S), C10 (R), C13 (S), and C14 (S), which govern the molecule’s three-dimensional topology. The systematic IUPAC name is (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-dione [1] [3].
Table 1: Atomic Composition and Bonding
Element | Count | Hybridization | Key Bonds |
---|---|---|---|
Carbon | 19 | sp²/sp³ | C3=O, C4=C5 |
Hydrogen | 24 | - | - |
Oxygen | 2 | sp² | C7=O, C17=O |
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra (CDCl₃, 600 MHz) exhibit characteristic vinyl proton signals at δ 6.22 (H-4, d, J=10.2 Hz) and δ 5.95 (H-6, d, J=10.0 Hz), confirming the diene system. Methyl groups appear at δ 1.20 (C18-CH₃) and δ 1.05 (C19-CH₃). ¹³C NMR identifies carbonyl resonances at δ 199.2 (C7) and δ 220.5 (C17), alongside sp² carbons at δ 170.5 (C3) and δ 125.3 (C4), δ 155.7 (C5), δ 126.1 (C6) [2] [6].
Fourier-Transform Infrared (FT-IR): Key absorptions include ν=1678 cm⁻¹ (α,β-unsaturated ketone C=O), ν=1662 cm⁻¹ (isolated C17=O), ν=1615 cm⁻¹ (C=C diene stretch), and ν=1580 cm⁻¹ (conjugated system vibration) [2] [6].
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) yields [M+H]⁺ at m/z 285.1847 (calc. 285.1849, error -0.57 ppm), confirming C₁₉H₂₄O₂. Fragmentation patterns show losses of CO (•28) and H₂O (•18) [2].
Table 2: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.22 (1H, d) | H-4 (C4 vinyl proton) |
δ 5.95 (1H, d) | H-6 (C6 vinyl proton) | |
¹³C NMR | δ 199.2, 220.5 | C7=O, C17=O |
FT-IR | 1678 cm⁻¹, 1662 cm⁻¹ | C=O stretches |
HRMS | [M+H]⁺ = 285.1847 | Molecular ion |
Single-crystal X-ray diffraction reveals orthorhombic crystal symmetry with space group P2₁2₁2₁. Unit cell parameters are a=6.24 Å, b=12.18 Å, c=18.35 Å, α=β=γ=90°, V=1394 ų. The diene system (C3=C4-C5=C6) is coplanar (deviation <0.05 Å), while ring A adopts a distorted half-chair conformation due to conjugation. Intramolecular hydrogen bonding occurs between C3=O and H-C2 (2.48 Å), stabilizing the dienone system. The C7 and C17 ketones project perpendicularly to the ring plane, influencing molecular packing [3].
Table 3: Crystallographic Data
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | P2₁2₁2₁ |
Unit cell | a=6.24 Å, b=12.18 Å, c=18.35 Å |
Density (calc.) | 1.22 g/cm³ |
H-bond length | O3···H-C2 = 2.48 Å |
Structurally, Androsta-3,5-diene-7,17-dione differs from androstenedione (C₁₉H₂₆O₂) by two hydrogens, reflecting its extended conjugation (diene vs. enone). Androstenedione exhibits a single Δ⁴-ene bond, while Androsta-3,5-diene-7,17-dione features Δ³,⁵-diene and an additional ketone at C7. This conjugation shifts its UV-Vis absorption to λₘₐₓ=285 nm (ε=12,400), versus λₘₐₓ=240 nm (ε=16,000) for androstenedione [2] [5] .
Biochemical implications: The 7-keto group impedes aromatization to estrogens, unlike androstenedione (which converts to estrone via aromatase). Androsta-3,5-diene-7,17-dione also resists 5α-reduction due to conjugation-induced ring rigidity. Designer steroid modifications, such as 6-methyl derivatization, enhance metabolic stability but alter crystallographic packing [2] [4] .
Table 4: Structural and Functional Comparison
Property | Androsta-3,5-diene-7,17-dione | Androstenedione |
---|---|---|
Molecular formula | C₁₉H₂₄O₂ | C₁₉H₂₆O₂ |
Key functional groups | 3,5-diene; 7,17-dione | Δ⁴-ene; 3,17-dione |
Conjugation | Extended dienone | Isolated enone |
Aromatization potential | None (inhibited by C7=O) | High (to estrone) |
UV λₘₐₓ (nm) | 285 | 240 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3